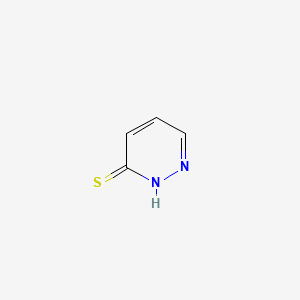

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

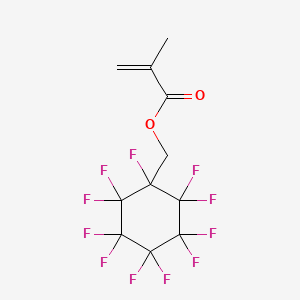

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a versatile chemical compound with applications in diverse scientific research. It belongs to the class of organic compounds known as aminobenzenesulfonamides. The compound consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of aryl thiazolone–benzenesulfonamides. Intramolecular cyclization rearrangement reactions lead to the formation of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide .

Molecular Structure Analysis

The molecular formula of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is C₁₁H₁₂N₄O₃S. It has a molecular weight of 280.31 g/mol. The IUPAC name for this compound is 4-amino-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide .

Chemical Reactions Analysis

This compound has been studied for its inhibitory effect on carbonic anhydrase IX (CA IX). Some derivatives of this compound exhibit significant anti-proliferative activity against breast cancer cell lines and selective inhibition of CA IX .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

C12H13N3O2S

and a molecular weight of 263.32 . It is used in research , but the specific fields and applications are not detailed in the sources I found.Medicine

Sulfamerazine is an antibacterial agent used in the treatment of various bacterial infections . It’s particularly effective against bronchitis, prostatitis, and urinary tract infections .

Veterinary Science

In veterinary medicine, Sulfamerazine is used to treat a variety of infections in animals. It’s often used in combination with other drugs to treat specific conditions .

Treatment of Abscesses

Sulfamerazine is used in combination with other drugs like Sulfamethazine and Sulfadiazine to treat abscesses .

Treatment of Conjunctivitis

For the treatment of conjunctivitis, Sulfamerazine is used in combination with Sulfadiazine and Sulfamethazine .

Treatment of Ear Infections

Sulfamerazine is used in combination with Sulfadiazine and Sulfathiazole to treat bacterial ear infections .

Treatment of Enteritis

For the treatment of enteritis, Sulfamerazine is used in combination with Sulfadiazine and Sulfathiazole .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKINOXKIITJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222758 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

CAS RN |

72460-27-6 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)